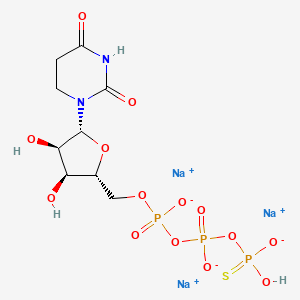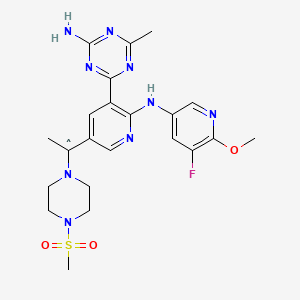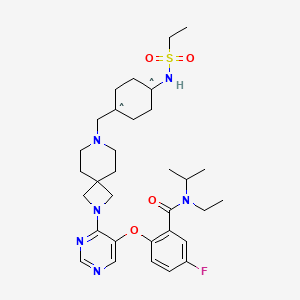![molecular formula C20H30N6Na2O12S2 B12351745 disodium;(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxylatobutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate](/img/structure/B12351745.png)
disodium;(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxylatobutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glutathione disodium salt oxidized form, also known as oxidized L-glutathione disodium salt, is a compound with the empirical formula C20H30N6Na2O12S2 and a molecular weight of 656.59 g/mol . It is a disulfide derivative of glutathione, a tripeptide composed of glutamic acid, cysteine, and glycine. This compound is widely used in various scientific and industrial applications due to its antioxidant properties and role in cellular redox balance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glutathione disodium salt oxidized form typically involves the oxidation of reduced glutathione (GSH). One common method is the use of oxidizing agents such as hydrogen peroxide (H2O2) or 5,5’-dithiobis-(2-nitrobenzoic acid) (DTNB) to convert GSH to its oxidized form (GSSG) . The reaction is carried out under controlled conditions to ensure complete oxidation and to prevent over-oxidation or degradation of the product.
Industrial Production Methods
In industrial settings, the production of glutathione disodium salt oxidized form involves large-scale oxidation processes using similar oxidizing agents. The process is optimized for high yield and purity, often involving purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Glutathione disodium salt oxidized form undergoes several types of chemical reactions, including:
Disulfide Exchange: It can participate in disulfide exchange reactions with other thiol-containing compounds.
Common Reagents and Conditions
Reducing Agents: Glutathione reductase, NADPH, dithiothreitol (DTT), and β-mercaptoethanol are commonly used to reduce glutathione disodium salt oxidized form back to GSH.
Oxidizing Agents: Hydrogen peroxide (H2O2) and DTNB are used for the oxidation of GSH to GSSG
Major Products
Reduced Glutathione (GSH): The primary product formed from the reduction of glutathione disodium salt oxidized form.
Scientific Research Applications
Glutathione disodium salt oxidized form is extensively used in scientific research due to its role in cellular redox balance and antioxidant properties. Some of its applications include:
Cell Culture: It is used as an antioxidant in cell culture media to protect cells from oxidative stress.
Biomarker for Oxidative Stress: It is measured in biological samples to assess oxidative stress levels.
Semen Processing: It is used in the processing and evaluation of semen to improve fertility outcomes.
Cardiovascular Research: It is used to study the effects of oxidative stress on cardiovascular health.
Mechanism of Action
Glutathione disodium salt oxidized form exerts its effects primarily through its role in redox reactions. It participates in the detoxification of reactive oxygen species (ROS) and other electrophiles by acting as a substrate for glutathione peroxidase and other antioxidant enzymes . The compound also plays a role in the biotransformation and detoxification of various xenobiotics in the liver . Its ability to undergo reversible oxidation and reduction makes it a key player in maintaining cellular redox homeostasis .
Comparison with Similar Compounds
Similar Compounds
Reduced Glutathione (GSH): The reduced form of glutathione, which acts as an antioxidant and is involved in various cellular processes.
Glutathione Ethyl Ester: A derivative of glutathione with improved cellular uptake.
N-Acetylcysteine (NAC): A precursor to glutathione that is used as a supplement to boost glutathione levels.
Uniqueness
Glutathione disodium salt oxidized form is unique due to its role as an oxidized form of glutathione, which allows it to participate in redox cycling and act as a biomarker for oxidative stress. Its stability and solubility in aqueous solutions make it suitable for various research and industrial applications .
Properties
Molecular Formula |
C20H30N6Na2O12S2 |
|---|---|
Molecular Weight |
656.6 g/mol |
IUPAC Name |
disodium;(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxylatobutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C20H32N6O12S2.2Na/c21-9(19(35)36)1-3-13(27)25-11(17(33)23-5-15(29)30)7-39-40-8-12(18(34)24-6-16(31)32)26-14(28)4-2-10(22)20(37)38;;/h9-12H,1-8,21-22H2,(H,23,33)(H,24,34)(H,25,27)(H,26,28)(H,29,30)(H,31,32)(H,35,36)(H,37,38);;/q;2*+1/p-2/t9-,10-,11-,12-;;/m0../s1 |
InChI Key |
DRFILBXQKYDTFW-JIWRMXRASA-L |
Isomeric SMILES |
C(CC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)[O-])N)C(=O)NCC(=O)O)[C@@H](C(=O)[O-])N.[Na+].[Na+] |
Canonical SMILES |
C(CC(=O)NC(CSSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)[O-])N)C(=O)NCC(=O)O)C(C(=O)[O-])N.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)-4aH-thieno[2,3-d]pyrimidin-4-imine](/img/structure/B12351665.png)
![2-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12351666.png)
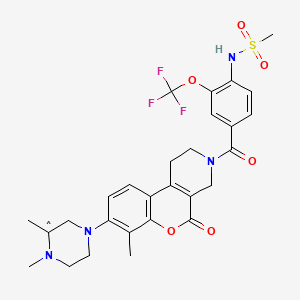
![disodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;heptahydrate](/img/structure/B12351670.png)
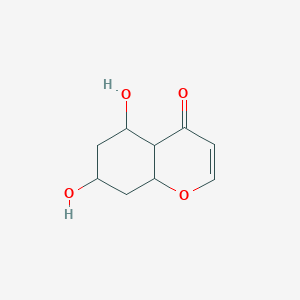
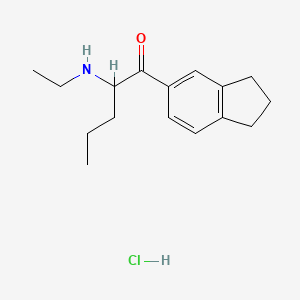
![N-[2-[4-(5-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]-1-methylethyl]-2-naphthalenecarboxamide](/img/structure/B12351682.png)
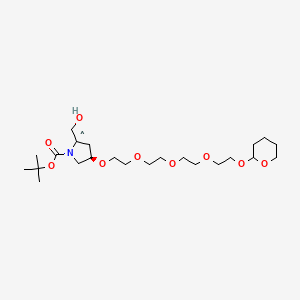

![2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazinane-3,5-dione](/img/structure/B12351711.png)

